2-[(2-Methylpropyl)sulfanyl]butanedioic acid
Description
2-[(2-Methylpropyl)sulfanyl]butanedioic acid is a succinic acid derivative featuring a sulfanyl (thioether) group at the 2-position, substituted with a 2-methylpropyl (isobutyl) chain. Its molecular formula is C₈H₁₄O₄S, with a molecular weight of 206.23 g/mol. The compound’s structure combines two carboxylic acid groups and a sulfur-containing alkyl chain, which influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C8H14O4S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(2)4-13-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
YDHQINANGZTFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropyl)sulfanyl]butanedioic acid typically involves the reaction of 2-methylpropyl mercaptan with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or alkoxides replace the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
2-[(2-Methylpropyl)sulfanyl]butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and modulating signaling pathways. Additionally, the compound may act as a ligand, binding to metal ions and affecting their biological availability and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiator is the sulfanyl-alkyl substituent on a succinic acid backbone. Below is a comparative analysis with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The dual carboxylic acid groups in this compound likely enhance aqueous solubility compared to ibuprofen (aryl-propanoic acid) and benzilic acid (bulky aromatic substituents) .
- Lipophilicity : The isobutylsulfanyl chain may confer moderate lipophilicity, intermediate between ibuprofen’s aryl group and the pyrimidine derivative’s chlorobenzyl/trifluoromethyl substituents .
- Acidity : The two carboxylic acid groups (pKa ~2-3) make it more acidic than ibuprofen (single carboxylic acid, pKa ~4.5) and benzilic acid (hydroxyacetic acid derivative) .
Metabolic and Stability Considerations
- Sulfanyl Group Stability : Thioethers are susceptible to oxidative metabolism (e.g., sulfoxidation), which may shorten the half-life of this compound compared to purely alkyl or aryl analogs .
- Biotransformation : The carboxylic acid groups may undergo conjugation (e.g., glucuronidation), similar to ibuprofen, but the sulfanyl group could introduce unique metabolic pathways .
Biological Activity
Overview
2-[(2-Methylpropyl)sulfanyl]butanedioic acid, also known by its chemical identifier CID 2830878, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C8H14O4S
- Molecular Weight : 206.26 g/mol
- CAS Number : 2830878
The biological activity of this compound primarily stems from its ability to interact with various biochemical pathways. The presence of the sulfanyl group is significant as it can influence redox reactions and enzyme activities, potentially modulating cellular signaling pathways.
- Antioxidant Activity : The sulfanyl group may confer antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing processes such as lipid metabolism and energy production.
Case Studies and Research Findings
Research on this compound has revealed several interesting findings:
- A study indicated that compounds with similar structures exhibited anti-inflammatory effects, suggesting that this compound might have similar properties, potentially benefiting conditions characterized by inflammation .
- Another investigation focused on the compound's role in metabolic regulation, highlighting its potential to influence glucose metabolism and insulin sensitivity. These findings are particularly relevant for understanding its implications in metabolic disorders like diabetes .
Comparative Biological Activity
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antioxidant and enzyme modulator | Current Study |
| Similar Sulfanyl Compounds | Anti-inflammatory effects | Research Study on Sulfanyls |
| Other Dicarboxylic Acids | Metabolic regulation | General Literature Review |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
